molecular formula C22H34N2O2 B5174582 N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide

N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide

Cat. No. B5174582
M. Wt: 358.5 g/mol
InChI Key: LXCIULWDNJJXLQ-UHFFFAOYSA-N
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Description

N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide, also known as CBDA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. CBDA belongs to the class of compounds known as cannabinoids, which are found in the cannabis plant.

Mechanism of Action

N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide exerts its therapeutic effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide binds to the CB1 and CB2 receptors in the ECS, which leads to the activation of various signaling pathways that result in the therapeutic effects of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide.
Biochemical and Physiological Effects:
N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has also been shown to have anticonvulsant effects by reducing seizure activity in animal models. Additionally, N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide in lab experiments is its relatively low toxicity compared to other cannabinoids. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide also has a high binding affinity for the CB1 and CB2 receptors, which makes it a potent therapeutic agent. However, one of the limitations of using N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research on N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide. Some of these directions include further investigating the potential therapeutic properties of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide for various medical conditions, optimizing the synthesis method for N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide to improve its yield and purity, and developing new formulations of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide for improved delivery and bioavailability. Additionally, further research is needed to understand the long-term effects of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide on the body and to identify any potential side effects or safety concerns.
Conclusion:
In conclusion, N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide is a synthetic compound with potential therapeutic properties that has gained significant interest in scientific research. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide exerts its therapeutic effects by interacting with the endocannabinoid system in the body. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has been shown to have various biochemical and physiological effects and has potential applications in treating various medical conditions. While N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has some advantages and limitations for lab experiments, there are several future directions for the scientific research on N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide.

Synthesis Methods

The synthesis of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide involves the reaction of cyclohexanone with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting product is then reacted with 7-aminobicyclo[4.1.0]heptane-2-carboxylic acid to form N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide. The synthesis of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has been shown to have potential therapeutic properties in various scientific research studies. Some of the research applications of N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide include its potential use as an anti-inflammatory agent, antiemetic, and anticonvulsant. N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide has also been studied for its potential use in treating anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)cyclohexyl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c25-21(19-13-7-1-2-8-14(13)19)23-17-11-5-6-12-18(17)24-22(26)20-15-9-3-4-10-16(15)20/h13-20H,1-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCIULWDNJJXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3CCCCC3NC(=O)C4C5C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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